molecular formula C10H14N2O4S B2441315 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903538-48-6

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2441315
CAS No.: 1903538-48-6
M. Wt: 258.29
InChI Key: DPSKJEGQPSUQSQ-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique combination of cyclopropylsulfonyl and azetidinyl groups attached to a pyrrolidine-2,5-dione core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticonvulsant and antinociceptive agents .

Properties

IUPAC Name

1-(1-cyclopropylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c13-9-3-4-10(14)12(9)7-5-11(6-7)17(15,16)8-1-2-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSKJEGQPSUQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the pyrrolidine-2,5-dione ring .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and thin-layer chromatography (TLC) for monitoring reaction progress .

Chemical Reactions Analysis

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

Structural Representation

The structural complexity of 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione allows for diverse interactions with biological targets. The presence of the cyclopropylsulfonyl group enhances its biological activity and specificity compared to other derivatives.

Anticonvulsant Activity

Research indicates that 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibits significant anticonvulsant properties. In preclinical studies, this compound demonstrated efficacy in reducing seizure activity in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems associated with seizure propagation.

Antinociceptive Effects

The compound has also shown promise as an antinociceptive agent. Studies have reported its ability to alleviate pain in various models, suggesting potential applications in pain management therapies. The dual action on both central and peripheral pain pathways may contribute to its effectiveness.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Anticonvulsant Properties :
    • Conducted on rodent models.
    • Results indicated a significant reduction in seizure frequency compared to control groups.
    • Suggested mechanisms include GABAergic modulation.
  • Evaluation of Antinociceptive Effects :
    • Assessed using hot plate and formalin tests.
    • Demonstrated a dose-dependent decrease in pain response.
    • Proposed involvement of opioid and non-opioid pathways.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It is believed to modulate voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability. By inhibiting these channels, the compound can reduce the occurrence of seizures and alleviate pain .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:

The presence of the cyclopropylsulfonyl group in 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione enhances its biological activity and specificity, making it a compound of significant interest in medicinal chemistry .

Biological Activity

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of functional groups, including a cyclopropylsulfonyl group, an azetidinyl moiety, and a pyrrolidine-2,5-dione core, which contribute to its biological activity.

Anticonvulsant and Antinociceptive Properties

Research indicates that compounds similar to 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibit anticonvulsant and antinociceptive (pain-relieving) properties. The presence of the pyrrolidine-2,5-dione core is particularly relevant as it has been associated with various biological activities, including inhibition of specific enzymes and receptors involved in pain pathways.

In a study focusing on pyrrolidine derivatives, it was found that modifications to the core structure could enhance their efficacy against pain and seizures. The cyclopropylsulfonyl group is believed to play a crucial role in increasing the specificity and potency of these compounds against target biological pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrrolidine derivatives have shown promising activity against Gram-positive bacteria, including Staphylococcus aureus. The structural features of 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione may enhance its ability to disrupt bacterial biofilms, making it a candidate for further research in antibacterial therapies .

Research Findings and Case Studies

A recent investigation into the biological activity of pyrrolidine derivatives highlighted the importance of structural modifications in enhancing antimicrobial efficacy. In this study, various analogs were synthesized and tested for their Minimum Biofilm Eradication Concentration (MBEC) and Minimum Inhibitory Concentration (MIC). Notably, compounds with similar structural motifs to 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione demonstrated significantly lower MBEC/MIC ratios compared to standard antibiotics, indicating superior biofilm-clearing capabilities .

Comparative Analysis

Compound Molecular Formula Biological Activity Key Features
1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dioneC10H14N2O4SC_{10}H_{14}N_{2}O_{4}SAnticonvulsant, AntinociceptiveCyclopropylsulfonyl group enhances specificity
Pyrrolidine-2,3-dionesVariesAntimicrobialImproved activity with specific modifications
Pyrrolidine derivativesVariesAntimicrobialStructural diversity affects potency

Q & A

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Fragment-based drug design (FBDD) screens core modifications (e.g., sulfonyl vs. carbonyl groups). Free-Wilson analysis quantifies substituent contributions. Pair with molecular docking (e.g., AutoDock Vina) to predict binding affinities and prioritize synthetic targets .

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